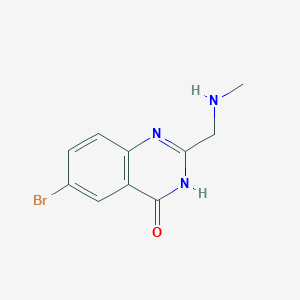![molecular formula C16H20ClN3O3 B2507499 2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide CAS No. 2411271-33-3](/img/structure/B2507499.png)
2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide is a chemical compound with potential therapeutic applications. It is also known as CDM-1 and has been the subject of scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of CDM-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has been found to be particularly effective against cancer cells that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects:
CDM-1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines. Additionally, it has been found to modulate the activity of the immune system, leading to an increase in the production of cytokines that are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CDM-1 in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer that is resistant to traditional chemotherapy drugs. However, one of the limitations of using CDM-1 is its toxicity. It has been found to be toxic to healthy cells at high concentrations, which limits its potential use as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on CDM-1. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the development of more effective delivery methods that can target cancer cells while minimizing toxicity to healthy cells. Additionally, further research is needed to fully understand the mechanism of action of CDM-1 and to identify potential side effects and limitations of its use.
Méthodes De Synthèse
CDM-1 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 1-methylimidazole to form an imidazole aldehyde intermediate. This intermediate is then reacted with 2-chloro-N-propionyl chloride to form CDM-1. The process is carried out in the presence of a base and a solvent such as dichloromethane.
Applications De Recherche Scientifique
CDM-1 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
Propriétés
IUPAC Name |
2-chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-10(17)16(21)19-14(15-18-5-6-20(15)2)11-7-12(22-3)9-13(8-11)23-4/h5-10,14H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVVVRHTMIVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC(=CC(=C1)OC)OC)C2=NC=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)
![9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507422.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)
![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)
![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)
![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)


![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)
